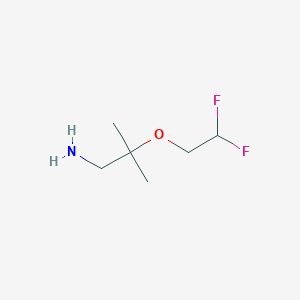

2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine

Description

2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine is a fluorinated amine derivative characterized by a branched propane backbone with a 2,2-difluoroethoxy substituent at the 2-position and an amine group at the terminal carbon. This compound’s structure combines fluorine’s electronegativity and lipophilicity with the reactivity of a primary amine, making it a candidate for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2NO/c1-6(2,4-9)10-3-5(7)8/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUZRPUEHABXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of amines, which are known for various pharmacological properties. The presence of the difluoroethoxy group is believed to enhance its lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoroethoxy moiety may increase the compound's binding affinity to these targets, leading to modulation of their activity. This interaction is crucial in understanding the compound's therapeutic potential in treating various diseases, particularly those involving aberrant kinase activity.

Antidepressant Effects

Research indicates that derivatives of amines, including this compound, may exhibit antidepressant properties. Such compounds are being studied for their ability to modulate neurotransmitter levels in the brain, potentially providing relief from mood disorders.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit the activity of specific protein kinases involved in cancer progression. For instance, inhibition of kinases such as Jak3 and Tyk2 has been associated with reduced tumor growth in various models .

Case Studies

- Inhibition of Protein Kinases : A study demonstrated that compounds similar to this compound effectively inhibited key protein kinases implicated in malignancies. The findings indicated that these compounds could be beneficial in treating kinase-mediated diseases such as certain cancers and autoimmune disorders .

- Molecular Docking Studies : Computational studies using Quantitative Structure-Activity Relationship (QSAR) modeling have predicted the biological activities of this compound based on its structural features. These studies suggest a significant binding affinity to various biological targets, supporting its potential as a therapeutic agent .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that derivatives of amines, including 2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine, may exhibit potential antidepressant effects. These compounds are being studied for their ability to modulate neurotransmitter systems, particularly those linked to mood regulation. The specific mechanisms by which this compound acts are still under investigation, but preliminary findings suggest it may influence serotonin and norepinephrine pathways.

Potassium Channel Modulation

Another significant application is in the modulation of potassium channels, particularly Kv1.3 channels. The compound has been identified as a potential agent for treating autoimmune diseases by inhibiting these channels, which play a crucial role in T-cell activation. This modulation can lead to reduced inflammation and improved outcomes in conditions like multiple sclerosis and rheumatoid arthritis .

Materials Science

Electrolyte Applications

In the field of materials science, this compound has been explored as a component of electrolyte formulations for lithium-ion batteries. Its fluorinated structure contributes to enhanced oxidative stability and low volatility, making it suitable for high-performance battery applications . Research has shown that incorporating this compound into electrolyte systems can improve cycling performance and overall battery efficiency.

Case Study 1: Antidepressant Research

A study focused on the synthesis and evaluation of various amine derivatives found that compounds similar to this compound demonstrated significant activity in preclinical models of depression. The study utilized behavioral assays to assess the efficacy of these compounds in modulating depressive-like behaviors in rodents, showing promising results that warrant further investigation into their pharmacological profiles .

Case Study 2: Potassium Channel Blockers

In another research effort, a series of amine derivatives were synthesized and tested for their ability to inhibit Kv1.3 channels. The findings indicated that this compound exhibited notable inhibitory effects compared to other tested compounds. This positions it as a candidate for further development in therapeutic applications targeting autoimmune disorders .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant properties through neurotransmitter modulation | Improved mood regulation |

| Potassium Channel Modulation | Inhibition of Kv1.3 channels for autoimmune disease treatment | Reduced inflammation and T-cell activation |

| Materials Science | Use as an electrolyte component in lithium-ion batteries | Enhanced battery performance and stability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table highlights key structural differences and molecular properties of 2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Differences |

|---|---|---|---|---|

| This compound | C₆H₁₃F₂NO* | ~165.18 | 2,2-Difluoroethoxy, primary amine | Central fluorinated ether branch |

| 2-Methoxyamphetamine () | C₁₀H₁₅NO | 165.23 | 2-Methoxyaryl, secondary amine | Aromatic ring with methoxy group |

| 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine () | C₉H₉F₂NO₂ | 201.17 | Difluorobenzodioxol ring, primary amine | Aromatic fluorinated heterocycle |

| (2S)-1-Aminopropan-2-ylamine dihydrochloride () | C₅H₁₄Cl₂F₂N₂ | 223.08 | Difluoroethyl, chiral center, dihydrochloride salt | Salt form, stereochemical complexity |

| 1-(2-Fluorophenyl)propan-1-amine hydrochloride () | C₉H₁₁FClN | 187.64 | Fluorophenyl, primary amine hydrochloride | Aromatic fluorine, ionic form |

Key Observations:

- Backbone Flexibility : The propane backbone offers conformational flexibility, contrasting with rigid aromatic systems (e.g., benzodioxol or fluorophenyl derivatives) .

- Ionic vs. Neutral Forms : Hydrochloride salts (e.g., and ) improve solubility but may alter pharmacokinetics compared to the free amine form of the target compound .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn:

- Boiling Point/Solubility: The difluoroethoxy group likely lowers boiling point compared to non-fluorinated ethers but increases lipid solubility.

- Acidity/Basicity : The primary amine (pKa ~10–11) is less basic than aromatic amines (e.g., aniline derivatives) due to inductive effects from fluorine .

Preparation Methods

Key Synthetic Intermediate: 2-(2,2-Difluoroethoxy) Precursors

The difluoroethoxy functionality is often introduced via nucleophilic substitution of a suitable leaving group (e.g., halides or sulfonates) by difluoroethanol derivatives or via fluorination reactions on ethoxy precursors. For example, 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride is a known intermediate used in related syntheses.

Preparation via Lithium Diisopropylamide (LDA) Mediated Condensation

A notable preparation method involves the use of lithium diisopropylamide as a strong, non-nucleophilic base in tetrahydrofuran (THF) solvent to mediate the coupling of difluoroethoxy-containing compounds with amine precursors.

- Compound (II) (amine precursor, 0.5 mol) is dissolved in anhydrous THF (1 L) in a three-neck flask.

- Lithium diisopropylamide solution in THF (2.5 mol/L, 300 mL) is added and stirred for 10 minutes at room temperature.

- Compound (I) (difluoroethoxy-containing precursor, 2.5 mol/L in THF, 180 mL) is added dropwise.

- The mixture is stirred at room temperature for 30-60 minutes until complete consumption of starting materials.

- THF is recovered, and the residue is washed with 95% ethanol and water sequentially.

- The product is filtered and dried to yield the target amine with approximately 91% yield and melting point 223-224 °C.

This method highlights the importance of anhydrous conditions, controlled temperature, and use of strong bases to facilitate nucleophilic substitution or condensation reactions involving fluorinated ethers.

Reductive Amination Approach

Another common synthetic approach, particularly for related difluoroethoxy amines, is reductive amination of aldehyde precursors with suitable amine sources. This involves:

- Reacting 4-(2,2-difluoroethoxy)benzaldehyde with an amine under reductive amination conditions.

- Use of reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation with palladium catalysts.

- Optimization of reaction conditions to maximize yield and minimize by-products.

Though this method is described for structurally related compounds (e.g., 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine), it is adaptable for preparing 2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine by selecting appropriate aldehyde and amine precursors.

Reaction Parameters and Yields

| Parameter | Conditions/Details | Outcome/Yield |

|---|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF), acetonitrile | Essential for anhydrous environment |

| Base | Lithium diisopropylamide (LDA), pyridine, 3-picoline, 3,5-lutidine | Facilitates deprotonation and nucleophilic attack |

| Temperature | Room temperature to 40°C | Reaction time varies 30 min to 20 hours |

| Reaction time | 30-60 minutes (LDA method), up to 20 hours (alternative methods) | Longer times improve yields in some methods |

| Purification | Washing with ethanol and water, filtration, drying | Yields up to 91% reported |

| Product yield | 24% to 91% depending on method and conditions | High yield achievable with optimized conditions |

Detailed Research Findings

Patent CN104402890A describes a condensation reaction involving 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and amine precursors in dry organic solvents with bases such as lithium diisopropylamide. The reaction occurs at -20 to 60 °C, typically 30-60 minutes, with post-reaction purification yielding high purity products.

Use of co-solvents like dimethyl sulfoxide (DMSO) and acid-binding agents such as pyridine or 3-picoline enhances reaction efficiency and yield, with reported yields ranging from 24% to 90% depending on conditions.

Reductive amination methods for related difluoroethoxy amines employ sodium triacetoxyborohydride or catalytic hydrogenation, providing an alternative route with potential for scale-up in industrial processes.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is commonly employed. First, alkylation of 2-methylpropan-1-amine with 2,2-difluoroethyl ether derivatives (e.g., 2,2-difluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Second, reductive amination or catalytic hydrogenation may refine the product. Reaction optimization should focus on temperature (40–60°C), solvent polarity, and catalyst selection (e.g., palladium on carbon for hydrogenation). Monitor progress using TLC and NMR (¹H/¹⁹F) to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine multiple analytical techniques:

- ¹H and ¹⁹F NMR : To verify the presence of difluoroethoxy (–OCH₂CF₂H) and methylpropan-1-amine moieties.

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to assess purity (>98%) and detect impurities.

- Elemental Analysis : Confirm empirical formula (C₆H₁₂F₂NO).

Cross-reference spectral data with computational predictions (e.g., DFT for ¹⁹F shifts) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a dry, airtight container under inert gas (N₂/Ar) at –20°C to prevent degradation.

- Waste Disposal : Neutralize amine residues with dilute HCl before disposal. Follow institutional guidelines for fluorinated waste .

Advanced Research Questions

Q. How does the electron-withdrawing difluoroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The –OCH₂CF₂H group stabilizes transition states via inductive effects, enhancing electrophilicity at the adjacent carbon. Compare reaction rates with non-fluorinated analogs (e.g., ethoxy derivatives) using kinetic studies (e.g., UV-Vis monitoring). Computational modeling (DFT or MD simulations) can quantify charge distribution and activation barriers. Experimental validation via Hammett plots or isotopic labeling (e.g., ¹⁸O) may resolve mechanistic pathways .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

- Methodology :

- Parameter Screening : Use design-of-experiments (DoE) to test variables (solvent, temperature, catalyst loading).

- Impurity Profiling : LC-MS or GC-MS to identify side products (e.g., over-alkylation or hydrolysis byproducts).

- Reproducibility Checks : Validate protocols across multiple labs with standardized reagents.

Discrepancies often arise from trace moisture (degas solvents) or inconsistent workup methods (e.g., pH adjustment during extraction) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Accelerated Stability Studies : Incubate samples at 25–60°C in buffers (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC.

- Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf life.

- Structural Elucidation of Degradants : Isolate major degradants (e.g., via prep-HPLC) and characterize by NMR/MS. The difluoroethoxy group may hydrolyze to –OH under acidic conditions, forming 2-methylpropan-1-amine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.